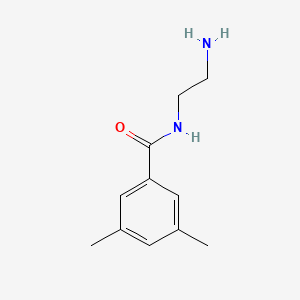N-(2-Aminoethyl)-3,5-dimethylbenzamide
CAS No.:
Cat. No.: VC16758662
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16N2O |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | N-(2-aminoethyl)-3,5-dimethylbenzamide |
| Standard InChI | InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)11(14)13-4-3-12/h5-7H,3-4,12H2,1-2H3,(H,13,14) |
| Standard InChI Key | WKFPTTKVEOOXMX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)NCCN)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
N-(2-Aminoethyl)-3,5-dimethylbenzamide (IUPAC name: N-(2-aminoethyl)-3,5-dimethylbenzamide) features a benzamide backbone substituted with methyl groups at the 3- and 5-positions of the aromatic ring. The 2-aminoethyl group is attached to the amide nitrogen, introducing both hydrophilicity and hydrogen-bonding capacity. The structural formula is represented as:
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.26 g/mol |
| InChI Key | WKFPTTKVEOOXMX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)NCCN)C |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Manufacturing
Reductive Alkylation and Benzoylation
The compound is synthesized via reductive alkylation or benzoylation starting from 3,5-dimethylbenzoic acid derivatives. A typical route involves:
-
Activation of the carboxylic acid: 3,5-Dimethylbenzoic acid is converted to an acid chloride using thionyl chloride or oxalyl chloride.
-
Coupling with ethylenediamine: The acid chloride reacts with ethylenediamine in the presence of a base (e.g., triethylamine) to form the amide bond.
-
Purification: Crude product is purified via recrystallization or preparative HPLC, yielding the final compound with >95% purity.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Reductive alkylation | 47–62 | 95 | HATU, DIPEA, EtOAc |
| Benzoylation | 68 | 90 | SOCl, NHCHCHNH |
Physicochemical Properties
Solubility and Stability
N-(2-Aminoethyl)-3,5-dimethylbenzamide is sparingly soluble in water but exhibits good solubility in polar aprotic solvents (e.g., DMSO, DMFA) and moderate solubility in ethanol. Stability studies indicate no degradation under ambient conditions for 6 months when stored in airtight containers at 4°C.
Computational Predictions
PubChem’s computed properties suggest a topological polar surface area (TPSA) of 55.6 Å, indicating moderate membrane permeability. The XLogP3 value of 1.2 predicts favorable lipid bilayer penetration, aligning with its potential as a CNS-active agent .
Research Gaps and Future Directions
-
Pharmacokinetic Profiling: No in vivo ADME (absorption, distribution, metabolism, excretion) data exist for this compound.
-
Target Identification: High-throughput screening against kinase or GPCR libraries could elucidate mechanistic pathways.
-
Derivatization: Introducing substituents at the aminoethyl group (e.g., acyl, sulfonyl) may modulate bioavailability and selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume